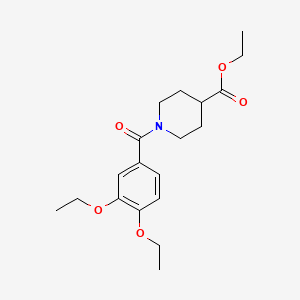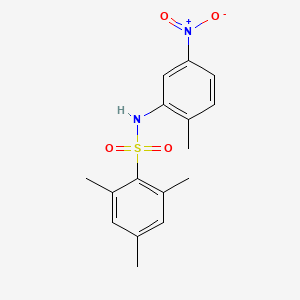
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a nitrophenyl group. It is known for its applications in various chemical reactions and its potential use in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,4,6-trimethyl-N-(2-methyl-5-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonic acid.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Studied for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trimethyl-N-phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in reduction reactions.
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Has only one methyl group, affecting its steric properties and reactivity.
2,4,6-trimethylbenzenesulfonamide: Does not have the nitrophenyl group, limiting its applications in certain reactions.
Uniqueness
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to the presence of both the nitrophenyl and trimethyl groups, which confer specific reactivity and stability. This makes it a versatile compound in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)17-15-9-14(18(19)20)6-5-11(15)2/h5-9,17H,1-4H3 |
Clé InChI |
FFMFWNURNYRRIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)
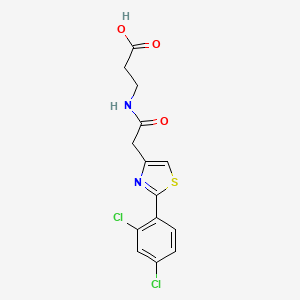
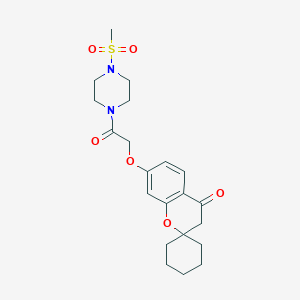
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)
![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)
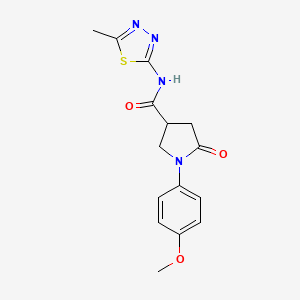
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide](/img/structure/B14938447.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)
